molecular formula C16H21N3O2 B2684594 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1226445-82-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2684594
CAS No.: 1226445-82-4
M. Wt: 287.363
InChI Key: KVGGLTQLHGIQLE-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethyl chain linked to the pyrazole nitrogen, and a 2-(3-methoxyphenyl)acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone in the presence of an acid catalyst.

  • N-alkylation: The pyrazole nitrogen is then alkylated with 2-chloroethanol to form N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)chloride.

  • Coupling with 3-methoxyphenylacetamide: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of corresponding quinones.

  • Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazolidine derivatives.

  • Substitution: Substitution reactions at the pyrazole nitrogen or the phenyl ring can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and hydroquinones.

  • Reduction: Pyrazolidine derivatives.

  • Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The phenylacetamide moiety may play a role in binding to these targets, while the pyrazole ring may contribute to the compound's stability and reactivity.

Comparison with Similar Compounds

  • N-(2-(3,4-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Similar structure with a different position of the methyl groups on the pyrazole ring.

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a different position of the methoxy group on the phenyl ring.

Uniqueness: The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-9-13(2)19(18-12)8-7-17-16(20)11-14-5-4-6-15(10-14)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGLTQLHGIQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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